molecular formula C19H21Br2N B1436061 2,7-Dibromo-9-heptyl-9H-carbazole CAS No. 1173071-58-3

2,7-Dibromo-9-heptyl-9H-carbazole

Cat. No.: B1436061
CAS No.: 1173071-58-3
M. Wt: 423.2 g/mol
InChI Key: MLLYLIXYBBORGG-UHFFFAOYSA-N
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Description

2,7-Dibromo-9-heptyl-9H-carbazole is a halogenated organic compound with the molecular formula C19H21Br2N. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-9-heptyl-9H-carbazole typically involves the bromination of carbazole derivatives. The reaction conditions include the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature and pressure. The reaction is often carried out in the dark to prevent the decomposition of bromine.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactors equipped with advanced temperature and pressure control systems. The process is optimized to ensure high yield and purity of the final product. Continuous monitoring and quality control measures are implemented to maintain consistency in the production process.

Chemical Reactions Analysis

Types of Reactions: 2,7-Dibromo-9-heptyl-9H-carbazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carbazole derivatives with higher oxidation states.

  • Reduction: Production of partially reduced carbazole derivatives.

  • Substitution: Introduction of various functional groups at the bromine-substituted positions.

Scientific Research Applications

2,7-Dibromo-9-heptyl-9H-carbazole has found applications in various scientific fields, including chemistry, biology, medicine, and industry.

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is utilized in the study of biological systems and cellular processes.

  • Industry: It is employed in the production of advanced materials and electronic devices.

Mechanism of Action

The mechanism by which 2,7-Dibromo-9-heptyl-9H-carbazole exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,7-Dibromo-9-heptyl-9H-carbazole is compared with other similar compounds to highlight its uniqueness. Some similar compounds include 2,7-Dibromo-9H-carbazole, 2,7-Dibromo-9,9-dimethyl-9H-fluorene, and 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid. These compounds share structural similarities but differ in their functional groups and properties, making this compound distinct in its applications and reactivity.

Properties

IUPAC Name

2,7-dibromo-9-heptylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Br2N/c1-2-3-4-5-6-11-22-18-12-14(20)7-9-16(18)17-10-8-15(21)13-19(17)22/h7-10,12-13H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLYLIXYBBORGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173071-58-3
Record name 2,7-Dibromo-9-heptyl-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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